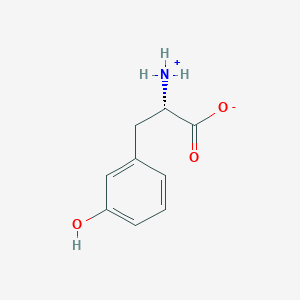

3-(m-hydroxyphenyl)-L-alanine

Description

Properties

IUPAC Name |

(2S)-2-azaniumyl-3-(3-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKXXXDKRQWDET-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)C[C@@H](C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Meta-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

587-33-7 | |

| Record name | L-m-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of N-Acyl-L-Alanine Intermediates

L-Alanine benzyl ester hydrochloride is coupled with 3-(3-methoxyphenyl)glutaric anhydride in dichloromethane (CHCl) using EDCI and N,N-dimethyl-4-aminopyridine (DMAP). Key parameters:

| Parameter | Value | Source |

|---|---|---|

| Molar ratio (EDCI:anhydride) | 1:1.2 | |

| Reaction time | 12–16 hours at 25°C | |

| Yield | 52–91% (HPLC-purified) |

The resulting N-acyl-L-alanine benzyl ester (13′ ) is isolated via reverse-phase HPLC (C-18 column, 60% methanol/water).

Deprotection Strategies

-

Benzyl Ester Removal : Catalytic hydrogenation over 10% Pd/C in ethyl acetate quantitatively cleaves the benzyl group, yielding the free carboxylic acid.

-

Methoxy to Hydroxy Conversion : Demethylation is achieved using boron tribromide (BBr) in dichloromethane at −78°C, preserving stereochemistry.

This two-step sequence affords this compound in 68% overall yield from 13′ .

Catalytic Hydrogenation of Protected Intermediates

Hydrogenation serves dual roles in deprotecting benzyl esters and reducing unsaturated precursors. A notable example from J-STAGE involves:

-

Substrate : N-Glutaryl-3-(3-methoxyphenyl)-L-alanine benzyl ester (2′ ).

-

Conditions : 10% Pd/C (5 mol%) in ethanol under 1 atm H for 4 hours.

-

Outcome : Quantitative conversion to N-glutaryl-3-(3-methoxyphenyl)-L-alanine, followed by acid hydrolysis (6 M HCl, 110°C) to remove the N-glutaryl group.

This method avoids racemization, as evidenced by optical rotation measurements ([α] −51.2° in methanol).

Solid-Phase Peptide Synthesis (SPPS) Modifications

Adapting techniques from polypeptide engineering (EP2190856A2), this compound can be incorporated into peptides via Fmoc-SPPS:

-

Resin : Wang resin (0.6 mmol/g loading).

-

Coupling : Fmoc-3-(m-hydroxyphenyl)-L-alanine (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF (2 × 30 min).

This approach enables site-specific incorporation but requires pre-synthesized Fmoc-protected amino acid, limiting scalability.

Challenges and Optimization Strategies

-

Racemization : Prolonged exposure to acidic conditions during deprotection causes partial racemization. Mitigated by using TFA/water (95:5) for 2 hours at 0°C.

-

Solubility : The phenolic hydroxyl group reduces solubility in organic solvents. Co-solvents (e.g., DMSO/THF 1:4) improve coupling efficiency.

-

Purification : Reverse-phase HPLC with C-18 columns (gradient: 10–60% acetonitrile/0.1% TFA) resolves diastereomers and byproducts .

Chemical Reactions Analysis

Types of Reactions: 3-(m-Hydroxyphenyl)-L-alanine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming phenylalanine.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include various substituted phenylalanine derivatives, quinones, and other aromatic compounds.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that derivatives of 3-(m-hydroxyphenyl)-L-alanine exhibit significant anticancer properties. For instance, studies have shown that compounds modified from natural products, including those incorporating this amino acid, can enhance solubility and bioavailability, leading to improved antitumor activities. A notable case involved the synthesis of amino acid derivatives that demonstrated higher tumor inhibition rates compared to their parent compounds in animal models .

1.2 Neuroprotective Effects

This compound has been studied for its potential neuroprotective effects. In vitro studies suggest that it may help mitigate oxidative stress in neuronal cells, thereby offering therapeutic prospects for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels has been a focal point in these investigations .

Biotechnological Applications

2.1 Enzyme Catalysis

The compound serves as a substrate in enzymatic reactions, particularly in the synthesis of pharmaceuticals. For example, it has been utilized in transamination reactions to produce various bioactive compounds, showcasing its utility as a biocatalyst in drug synthesis processes . The use of this compound in enzyme-catalyzed reactions allows for more efficient production methodologies in pharmaceutical manufacturing.

2.2 Food Industry Applications

In the food industry, this compound is explored as a flavor enhancer and nutritional supplement due to its role as a precursor to neurotransmitters. Its incorporation into food products not only enhances flavor but also contributes to the nutritional profile by providing essential amino acids .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(m-hydroxyphenyl)-L-alanine involves its interaction with various enzymes and receptors in the body. It acts as a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine. The hydroxyl group at the meta position plays a crucial role in its biochemical activity, influencing its binding affinity and reactivity with molecular targets.

Comparison with Similar Compounds

Structural and Functional Insights

Aromatic vs. Heterocyclic Substituents

- Naphthyl and Anthryl Groups : Compounds like 3-(2-naphthyl)-L-alanine exhibit enhanced binding to PSMA due to extended aromatic surfaces, which facilitate π-π interactions with hydrophobic pockets in proteins. For example, HTK03027 (3-(2-anthryl)-L-alanine) showed superior tumor targeting in prostate cancer models compared to 2-naphthyl derivatives .

- Thienyl and Pyridyl Groups : The 2-thienyl group in 3-(2-Thienyl)-L-alanine introduces sulfur-mediated hydrophobic interactions, while 3-pyridyl derivatives leverage nitrogen for hydrogen bonding, improving solubility and receptor specificity .

Synthesis and Purity

- Birch reduction is a common method for synthesizing dihydroaromatic analogs like 2,5-dihydro-L-phenylalanine, yielding 43–48% purity with contaminants such as 3-(1-cyclohexenyl)-L-alanine (3–5%) .

- Solid-phase synthesis (e.g., for HTK03026–HTK03041) allows precise substitution of aromatic groups, critical for optimizing radiopharmaceutical efficacy .

Enzyme Interactions 3-(1-Pyrazolyl)-L-alanine: Its pyrazole ring disrupts standard enzyme-substrate interactions, making it a tool for probing catalytic mechanisms in aminoacyl-tRNA synthetases . DOPA: The catechol group enables redox activity, useful in synthesizing dopamine and serotonin analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(m-hydroxyphenyl)-L-alanine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling protected L-alanine derivatives with hydroxyphenyl precursors. For example, Arnold () synthesized analogous compounds (e.g., 3-carboxy-4-hydroxyphenyl derivatives) via esterification and deprotection steps using SOCl₂ in ethanol, followed by purification via silica gel chromatography. Key factors include:

- Temperature control : Prolonged reaction times (24+ hours) at mild temperatures (25–40°C) improve esterification efficiency.

- Deprotection agents : BeCl₂ in ethanol selectively removes methoxy groups without disrupting the amino acid backbone.

- Yield optimization : Yields for similar compounds range from 42% to 75%, depending on substituent positioning and steric hindrance .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the hydroxyphenyl group and α-carbon stereochemistry (e.g., distinguishing L/D isomers) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic labeling (e.g., deuterated or ¹³C analogs, as seen in and ).

- Polarimetry : Optical rotation measurements verify enantiomeric purity, critical for studies targeting chiral biomolecules .

Q. What are the stability profiles of this compound under varying storage conditions?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the hydroxyphenyl moiety.

- Humidity control : Lyophilized forms are stable for >12 months; aqueous solutions degrade within weeks due to oxidation (add antioxidants like ascorbic acid at 0.1–1 mM) .

- pH dependence : Degradation accelerates above pH 7.0; buffered solutions (pH 4–6) are optimal for short-term experiments .

Advanced Research Questions

Q. How does this compound interact with enzymes in phenylalanine metabolic pathways?

- Methodological Answer : Competitive inhibition assays using phenylalanine hydroxylase (PAH) or aromatic amino acid decarboxylase (AADC) can elucidate interactions. For example:

- PAH inhibition : Compare kinetic parameters (Km, Vmax) with L-phenylalanine as the substrate. notes that naphthylalanine analogs alter substrate binding via π-π stacking; similar steric/electronic effects may apply to m-hydroxyphenyl derivatives.

- Radiolabeled tracers : Use ¹⁴C-labeled this compound to track incorporation into proteins or metabolites in cell cultures .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking simulations : Model interactions with target proteins (e.g., tyrosine kinase receptors) using software like AutoDock Vina. highlights IPE-tRNA binding conformations for thienylalanine analogs, suggesting similar workflows for hydroxyphenyl variants.

- QSAR modeling : Correlate substituent position (meta vs. para hydroxyl) with logP, polar surface area, and IC₅₀ values from enzyme assays .

Q. How do conflicting data on metabolic incorporation rates of phenylalanine analogs arise, and how can they be resolved?

- Methodological Answer : Contradictions may stem from:

- Cell-line variability : Eukaryotic vs. prokaryotic systems (e.g., E. coli vs. HEK293) exhibit divergent tRNA synthetase specificity. Validate incorporation using Western blotting or fluorescence tagging (e.g., amber codon suppression) .

- Isotope interference : Deuterated or ¹³C-labeled analogs ( ) may alter kinetics; use unlabeled controls and adjust kinetic models for mass effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.